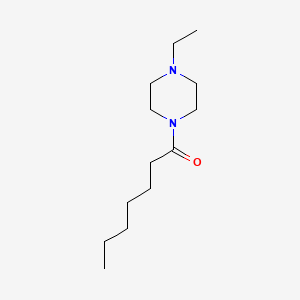

Piperazine, 1-ethyl-4-(1-oxoheptyl)-

Description

Piperazine, 1-ethyl-4-(1-oxoheptyl)-, is a substituted piperazine derivative featuring an ethyl group at the N1 position and a 1-oxoheptyl (heptanoyl) group at the N4 position. This compound belongs to a broader class of piperazine-based molecules, which are widely studied for their pharmacological and chemical properties. Piperazine derivatives are frequently modified to optimize solubility, metabolic stability, and target binding affinity. The 1-oxoheptyl moiety introduces a ketone functional group, which may influence electronic properties and intermolecular interactions, while the ethyl group contributes to steric and lipophilic characteristics .

Properties

Molecular Formula |

C13H26N2O |

|---|---|

Molecular Weight |

226.36 g/mol |

IUPAC Name |

1-(4-ethylpiperazin-1-yl)heptan-1-one |

InChI |

InChI=1S/C13H26N2O/c1-3-5-6-7-8-13(16)15-11-9-14(4-2)10-12-15/h3-12H2,1-2H3 |

InChI Key |

NCPZWVRCVFSHIL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)N1CCN(CC1)CC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Piperazine, 1-ethyl-4-(1-oxoheptyl)-

General Synthetic Strategy

The synthesis of Piperazine, 1-ethyl-4-(1-oxoheptyl)- generally follows a multi-step approach involving:

- Introduction of the 1-ethyl group onto the piperazine nitrogen.

- Acylation at the 4-position nitrogen with a 1-oxoheptyl group (a heptanoyl moiety containing a ketone functionality).

- Use of carbonyl group-providing agents for acylation.

- Optimization of reaction conditions such as solvent, temperature, and reaction time.

Key Reaction Steps and Reagents

Alkylation of Piperazine Nitrogen (1-Ethylation)

- The 1-ethyl group is introduced by alkylation of piperazine or a piperazine derivative with ethyl halides (e.g., ethyl bromide or ethyl chloride).

- Typical conditions involve the use of a base such as sodium carbonate or sodium hydride in polar solvents like acetonitrile or tetrahydrofuran (THF).

- Reaction temperatures range from room temperature to reflux (~50-85 °C).

- Example: Reaction of piperazine with ethyl bromide in acetonitrile with sodium carbonate at 85 °C overnight yielded 1-ethylpiperazine derivatives with moderate to good yields (~60-70%).

Acylation at the 4-Position with 1-Oxoheptyl Group

- The 4-position nitrogen is acylated using a carbonyl group-providing agent that introduces the 1-oxoheptyl substituent.

- Common acylation reagents include phosgene, 1,1-carbonyldiimidazole, or acid chlorides corresponding to the 1-oxoheptyl group.

- The reaction is typically carried out in organic solvents such as tetrahydrofuran, dichloromethane, or acetonitrile.

- A base (scavenger) such as an inorganic or organic base (e.g., triethylamine) is used to neutralize the acid generated.

- Reaction temperatures range from 3 °C to the boiling point of the solvent, preferably 50-100 °C.

- Reaction times vary from 5 to 48 hours, with 10-24 hours being optimal.

Detailed Reaction Scheme (Based on Patent WO1996021648A1)

| Step | Reactants | Conditions | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Piperazine + ethyl halide + base | Stirring, alkylation | Acetonitrile, THF | 25-85 | 12-24 | 60-70 | Formation of 1-ethylpiperazine intermediate |

| 2 | 1-Ethylpiperazine + 1-oxoheptyl carbonyl source + base | Acylation under inert atmosphere | THF, DCM, MeCN | 50-100 | 10-24 | 70-85 | Acylation at 4-position nitrogen to form 1-ethyl-4-(1-oxoheptyl)piperazine |

| 3 | Purification | Filtration, crystallization | - | - | - | - | Use of scavengers to remove side products and optimize purity |

Alternative Synthetic Routes

- Some methods employ the reaction of piperazine derivatives with acid anhydrides or acid chlorides of heptanoic acid derivatives under mild conditions.

- Catalytic hydrogenation and reductive amination steps may be involved if intermediate ketones or aldehydes are used.

- Use of protecting groups such as Boc (tert-butoxycarbonyl) on nitrogen atoms during multi-step synthesis to improve selectivity and yield.

Analysis of Preparation Methods

Solvent Effects

- Polar aprotic solvents such as acetonitrile and tetrahydrofuran are preferred for both alkylation and acylation steps due to their ability to dissolve both organic and inorganic reagents and promote nucleophilic substitution reactions.

- Dichloromethane is often used for acylation due to its inertness and ease of removal.

- Solvent choice impacts reaction rate, yield, and purity.

Temperature and Time Optimization

- Lower temperatures (3-25 °C) slow down the reaction but may reduce side reactions.

- Higher temperatures (50-100 °C) accelerate reaction rates but require careful control to avoid decomposition.

- Reaction times of 10-24 hours are typical for optimal yields.

Equivalents of Reagents

- Carbonyl group-providing agents are used in slight excess (1.0-1.5 equivalents) to drive the acylation to completion.

- Base equivalents are adjusted to neutralize generated acids and scavenge side products.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| Piperazine alkylation solvent | Acetonitrile, THF | Good solubility, promotes nucleophilic substitution |

| Acylation solvent | THF, DCM, Acetonitrile | Inert, facilitates acylation |

| Base type | Triethylamine, Na2CO3, NaH | Neutralizes acid, scavenges side products |

| Temperature (alkylation) | 25-85 °C | Higher temp increases rate, moderate temp preferred |

| Temperature (acylation) | 50-100 °C | Optimal for acylation, avoids decomposition |

| Reaction time (alkylation) | 12-24 hours | Ensures complete conversion |

| Reaction time (acylation) | 10-24 hours | Ensures full acylation |

| Reagent equivalents | 1.0-1.5 eq (carbonyl source) | Drives reaction to completion |

| Yield (overall) | 60-85% | Dependent on purification and reaction conditions |

Research Results and Discussion

- The preparation of Piperazine, 1-ethyl-4-(1-oxoheptyl)- has been successfully demonstrated using carbonyl group-providing agents such as 1,1-carbonyldiimidazole or acid chlorides in organic solvents with bases as scavengers.

- The synthetic route is robust and adaptable, allowing variation in the alkyl group and acyl substituent.

- Yields are generally high (up to 85%) when reaction parameters are optimized.

- Purification by crystallization or chromatography is essential to obtain high-purity products.

- The methods are consistent with standard practices in piperazine derivative synthesis and can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Piperazine,1-ethyl-4-(1-oxoheptyl)-(9ci) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the oxo group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions where the ethyl or oxoheptyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Piperazine,1-ethyl-4-(1-oxoheptyl)-(9ci) has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antiparasitic properties.

Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Piperazine,1-ethyl-4-(1-oxoheptyl)-(9ci) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and the biological context in which it is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Bioisosteres

Piperazine derivatives are often compared to morpholine, piperidine, and other heterocyclic amines. Key comparisons include:

- Metabolic Stability : Piperazine derivatives are prone to metabolic oxidation at the nitrogen centers. For example, 1-ethyl-4-(1-oxoheptyl)-piperazine may undergo deethylation (N1) or ketone reduction (N4), as seen in other piperazine-based compounds . Morpholine and piperidine analogues exhibit slower hepatic clearance due to reduced basicity and oxidation susceptibility .

- Receptor Binding : Piperazine moieties are critical for high-affinity interactions with receptors like 5-HT1A and dopamine D2. Substitution with morpholine or piperidine reduces binding by 10–100-fold in serotonin receptors .

Physicochemical Properties

Piperazine derivatives with ethylene or methylene spacers (e.g., 4(1H)-quinolone analogues) show improved solubility (80+ µM at pH 6.5) compared to direct-attachment derivatives (e.g., N-phenylpiperazinyl groups: <20 µM) .

| Property | Piperazine, 1-ethyl-4-(1-oxoheptyl)- | Morpholine Analogues | Piperidine Analogues |

|---|---|---|---|

| ClogD | ~2.8 (estimated) | ~1.2–1.5 | ~2.0–2.5 |

| Aqueous Solubility (pH 6.5) | Moderate (20–60 µM) | High (>100 µM) | Moderate (30–70 µM) |

| pKa (piperazine N) | ~6.5–7.0 | ~4.5–5.0 | ~7.5–8.0 |

Q & A

Q. What are the optimal synthetic routes for 1-ethyl-4-(1-oxoheptyl)piperazine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution between a heptanoyl chloride derivative and 1-ethylpiperazine. Key optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., ethanol or methanol) enhance solubility and reaction efficiency .

- Temperature Control: Maintain 60–80°C to prevent side reactions (e.g., decomposition) while ensuring complete acyl transfer .

- Stoichiometry: Use a 1.2:1 molar ratio of acyl chloride to piperazine to drive the reaction to completion .

Q. Table 1: Reaction Condition Optimization

| Parameter | Optimization Strategy | Reference |

|---|---|---|

| Solvent | Ethanol for enhanced solubility | |

| Temperature | 60–80°C under reflux | |

| Reaction Time | 12–24 hours |

Q. What spectroscopic and chromatographic methods are recommended for characterizing 1-ethyl-4-(1-oxoheptyl)piperazine?

Methodological Answer:

Q. How should researchers design in vitro assays to screen the anti-inflammatory activity of this compound?

Methodological Answer:

- Cell-Based Models: Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA .

- Dosage Range: Test 1–100 µM, with dexamethasone (10 µM) as a positive control .

- Mechanistic Studies: Assess NF-κB pathway inhibition via Western blot for IκB-α degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Comparative Pharmacokinetics: Measure plasma/tissue concentrations in rodent models to assess bioavailability discrepancies .

- Metabolite Profiling: Use LC-MS to identify active/inactive metabolites that may explain reduced in vivo efficacy .

- Structural Analog Comparison: Test derivatives with modified heptanoyl chains to isolate structure-activity relationships (SAR) .

Q. Table 2: Data Discrepancy Resolution Framework

| Issue | Approach | Reference |

|---|---|---|

| Low in vivo efficacy | Pharmacokinetic profiling | |

| Metabolite interference | LC-MS metabolite identification |

Q. What computational strategies predict receptor-binding affinities of 1-ethyl-4-(1-oxoheptyl)piperazine derivatives?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with serotonin (5-HT1A) or dopamine receptors. Focus on substituent conformations (coplanar vs. perpendicular aryl groups) .

- QSAR Models: Train models using descriptors like logP, polar surface area, and electronic parameters from analogous piperazines .

- MD Simulations: Run 100-ns simulations to assess binding stability and identify key residues (e.g., Asp116 in 5-HT1A) .

Q. How do structural modifications at the 1-oxoheptyl moiety influence pharmacokinetic (PK) and pharmacodynamic (PD) properties?

Methodological Answer:

- Lipophilicity Adjustments: Introduce branched alkyl chains to reduce logP, improving aqueous solubility and CNS penetration .

- Metabolic Stability: Replace heptanoyl with cyclopropane-containing acyl groups to resist CYP450 oxidation .

- In Vivo Validation: Use rodent models to compare AUC (area under the curve) and half-life across derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.